molecular formula C19H13NO2S B3063446 Phenyl Phenothiazine-10-carboxylate CAS No. 66721-07-1

Phenyl Phenothiazine-10-carboxylate

Cat. No.: B3063446
CAS No.: 66721-07-1
M. Wt: 319.4 g/mol
InChI Key: FGMRQVNHYGGLSF-UHFFFAOYSA-N
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Description

Phenyl phenothiazine-10-carboxylate (CAS: 66721-07-1) is a phenothiazine derivative with the molecular formula C₁₉H₁₃NO₂S and a molecular weight of 319.377 g/mol . Structurally, it consists of a phenothiazine core (a tricyclic system containing sulfur and nitrogen) esterified at the 10-position with a phenyl group. This compound exhibits notable lipophilicity (LogP: 5.55), which influences its solubility and pharmacokinetic properties . Its precise mass is 319.067 g/mol, and its polar surface area (PSA) is 54.84 Ų, indicating moderate polarity .

Phenothiazine derivatives are widely studied for their biological activities, including roles as histone deacetylase (HDAC) inhibitors, antipsychotics, and redox-active agents. The phenyl ester substituent in this compound distinguishes it from other derivatives by enhancing steric bulk and altering electronic properties.

Properties

CAS No.

66721-07-1

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl phenothiazine-10-carboxylate

InChI

InChI=1S/C19H13NO2S/c21-19(22-14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)20/h1-13H

InChI Key

FGMRQVNHYGGLSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Phenothiazine-10-carbonyl Chloride

The most direct method involves reacting phenothiazine-10-carbonyl chloride (CAS 18956-87-1) with phenol under basic conditions. Phenothiazine-10-carbonyl chloride, a corrosive intermediate (hazard code R34), is synthesized via chlorination of phenothiazine-10-carboxylic acid using thionyl chloride or phosphorus pentachloride.

Procedure :

  • Phenothiazine-10-carbonyl chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • Phenol (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 hours, followed by quenching with ice water.
  • The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate = 10:1).

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 12 hours
Purification Method Column chromatography

This method prioritizes simplicity but requires careful handling of the corrosive acyl chloride.

Palladium-Catalyzed Coupling of Phenothiazine Derivatives

A scalable approach adapts Buchwald-Hartwig amination principles to introduce the phenyl ester group. This method uses palladium catalysts to couple pre-functionalized phenothiazine intermediates with phenyl esters.

Procedure :

  • 10H-Phenothiazine (1.0 equiv) is dissolved in anhydrous toluene with bromobenzene (1.2 equiv).
  • $$ \text{Pd}2(\text{dba})3 $$ (3 mol%) and $$ \text{t-Bu}3\text{PHBF}4 $$ (6 mol%) are added under argon.
  • The mixture is refluxed for 20 hours, followed by extraction with ethyl acetate and purification.

Modification for Ester Formation :

  • The intermediate 10-phenylphenothiazine is treated with phenyl chloroformate in dichloromethane (DCM) with $$ \text{Et}_3\text{N} $$ to yield the target compound.

Key Data :

Parameter Value
Catalyst System $$ \text{Pd}2(\text{dba})3 $$/$$ \text{t-Bu}3\text{PHBF}4 $$
Yield 70–75%
Reaction Time 24 hours

One-Pot Synthesis via Cyclocondensation

A less common route involves cyclocondensation of 2-aminobenzenethiol with ketones and phenyl esters. This method, adapted from RSC protocols, uses potassium iodide and sulfone catalysts.

Procedure :

  • 2-Aminobenzenethiol (1.0 equiv) and phenyl glyoxylate (1.5 equiv) are heated in chlorobenzene at 140°C.
  • Potassium iodide (0.25 equiv) and (benzylsulfonyl)benzene (0.25 equiv) are added as catalysts.
  • The mixture is stirred under oxygen for 24 hours, followed by solvent removal and purification.

Key Data :

Parameter Value
Solvent Chlorobenzene
Yield 65–70%
Reaction Time 24 hours

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost Efficiency Scalability Safety Concerns
Nucleophilic Acylation 78–85 Moderate High Corrosive reagents
Palladium-Catalyzed 70–75 Low Moderate Air-sensitive catalysts
Cyclocondensation 65–70 High Low High-temperature conditions

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF and toluene are optimal for acylation and coupling reactions, respectively.
  • Elevated temperatures (>100°C) improve reaction rates but risk decomposition of the phenothiazine core.

Catalyst Loading

Reducing $$ \text{Pd}2(\text{dba})3 $$ loading below 3 mol% decreases yields by 15–20%, while excess catalyst promotes side reactions.

Purification Challenges

The product’s low polarity necessitates gradient elution in chromatography (hexane → ethyl acetate). Recrystallization from ethanol/water mixtures offers an alternative.

Chemical Reactions Analysis

Types of Reactions: Phenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis and Catalysis
Phenyl phenothiazine-10-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, making it a valuable catalyst in organic synthesis. The compound can undergo oxidation, reduction, and electrophilic substitution reactions, which are essential for developing new materials and pharmaceuticals.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Forms sulfoxides or sulfonesHydrogen peroxide, potassium permanganate
Reduction Converts to amine derivativesLithium aluminum hydride, sodium borohydride
Substitution Introduces functional groups onto the phenothiazine coreHalogens, nitrating agents

Biological Applications

Biochemical Studies
The compound's ability to interact with biological molecules makes it useful in biochemical research. It can form stable radical cations that facilitate studies on protein interactions and nucleic acid binding. This property is particularly beneficial in mass spectrometry, where it improves the detection of small molecules.

Therapeutic Potential
Derivatives of phenothiazine are recognized for their pharmacological properties, including antipsychotic and antiemetic effects. Research indicates that this compound may exhibit similar therapeutic potentials, particularly in treating neurodegenerative diseases like Alzheimer's disease (AD). Recent studies have shown that phenothiazine derivatives can inhibit cholinesterases and amyloid aggregation, which are critical targets in AD treatment .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in producing dyes and pigments due to its stable chemical structure. Its unique electronic properties also make it suitable for developing new materials with enhanced optical characteristics.

Case Study 1: Mass Spectrometry Applications

A study demonstrated that this compound serves as an effective matrix in laser desorption/ionization mass spectrometry (MALDI). It significantly improved the signal-to-noise ratio when detecting oligosaccharides and amino acids compared to traditional matrices .

Case Study 2: Neuropharmacological Research

Recent research focused on synthesizing hybrids of donepezil and phenothiazine derivatives showed promising results in inhibiting cholinesterases and amyloid aggregation. The study highlighted the multi-target profiles of these compounds, suggesting their potential as therapeutic agents for AD .

Mechanism of Action

The mechanism of action of phenyl 10H-phenothiazine-10-carboxylate involves the formation of radical cations through site-specific carboxylation. These radical cations can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form stable radical cations makes it useful in mass spectrometry and other analytical techniques .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between phenyl phenothiazine-10-carboxylate and analogous compounds:

Compound Molecular Formula Molecular Weight Substituent Type Key Properties
This compound C₁₉H₁₃NO₂S 319.377 Ester (Phenyl) High lipophilicity (LogP: 5.55), moderate polarity (PSA: 54.84 Ų)
Methyl phenothiazine-10-carboxylate C₁₄H₁₁NO₂S 257.307 Ester (Methyl) Lower molecular weight, higher ester hydrolysis susceptibility
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 344.39 Ethynyl linkage (Nitroaryl) Electron-withdrawing nitro group, triclinic crystal structure (space group P1)
N-(1-Phenylethyl)phenothiazine-10-carboxamide C₂₁H₁₈N₂OS 346.448 Amide (Phenylethyl) Enhanced stability (amide bond), hydrogen-bonding potential
Phenothiazine-10-carbonyl chloride C₁₃H₈ClNOS 261.727 Carbonyl chloride Reactive intermediate for synthesizing esters/amides
Key Observations:
  • Amide vs. Ester: The carboxamide derivative (N-(1-phenylethyl)phenothiazine-10-carboxamide) exhibits greater hydrolytic stability due to the resonance-stabilized amide bond, which may prolong biological activity . Ethynyl Linkage: The ethynyl group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine introduces rigidity and electron-withdrawing effects, altering redox properties and crystallinity .
Reactivity Trends:
  • Esters (methyl/phenyl) are prone to hydrolysis under acidic/basic conditions, but phenyl esters are more resistant due to the electron-withdrawing phenyl group stabilizing the transition state .
  • Amides exhibit greater stability, making them preferable for prolonged biological activity .
HDAC Inhibition:
  • Phenothiazine-based hydroxamic acids (e.g., compound 22 in ) are potent HDAC inhibitors due to their ability to chelate zinc in the enzyme active site. The phenyl ester’s bulkiness may hinder this interaction compared to smaller esters or hydroxamates .
  • Methyl esters may serve as prodrugs, hydrolyzing in vivo to release active carboxylic acids .
Spectrophotometric Properties:
  • Phenyl derivatives, including this compound, may exhibit strong absorbance in UV-Vis spectra due to extended conjugation. For example, phenylephrine derivatives form azo dyes with λₘₐₓ at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .
Crystallinity and Solid-State Behavior:
  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with distinct packing influenced by the nitro group’s polarity . In contrast, phenyl esters may form less ordered structures due to steric hindrance.

Biological Activity

Phenyl phenothiazine-10-carboxylate is a compound within the phenothiazine family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C19H13NO2S\text{C}_{19}\text{H}_{13}\text{N}\text{O}_{2}\text{S}. The structure comprises a phenothiazine core, characterized by a bicyclic system containing sulfur and nitrogen atoms, along with a carboxylate group that enhances its biological properties.

Phenothiazine derivatives, including this compound, exhibit various mechanisms of action:

  • Dopaminergic Modulation : These compounds interact with dopamine receptors, which is crucial for their antipsychotic effects.
  • Cholinergic Activity : They modulate cholinesterase activity, influencing acetylcholine levels and potentially affecting cognitive functions and cancer cell proliferation .
  • Antitumor Activity : Recent studies have shown that phenothiazines can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting tubulin polymerization .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antipsychotic Modulates dopaminergic pathways to alleviate symptoms of psychosis.
Anticancer Induces apoptosis in various cancer cell lines, including liver and breast cancer .
Antimicrobial Exhibits antibacterial and antiviral properties against various pathogens .
Cholinesterase Inhibition Affects cholinergic signaling pathways, potentially useful in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity :
    A study screened 28 phenothiazine derivatives against liver cancer cell lines (Hep3B and SkHep1), identifying several compounds with significant cytotoxic effects while maintaining low toxicity in zebrafish models. Notably, compounds 8 and 10 showed promising results in modulating cholinesterase activity alongside anticancer effects .
  • Cholinesterase Modulation :
    Research indicated that certain phenothiazine derivatives could selectively inhibit acetylcholinesterase (AChE) activity in liver cancer cells. This modulation may play a role in tumor suppression, suggesting potential therapeutic applications for cognitive enhancement and cancer treatment .
  • Structure-Activity Relationship (SAR) :
    A molecular docking study revealed that modifications to the phenothiazine structure could enhance anticancer activity. For instance, the presence of specific substituents on the phenyl ring influenced cytotoxicity against MCF-7 breast cancer cells, demonstrating the importance of structural optimization in drug design .

Q & A

Q. Q1. What are the optimal synthetic methodologies for preparing phenyl phenothiazine-10-carboxylate?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of phenothiazine-10-carboxylic acid are typically synthesized by reacting 10H-phenothiazine with activated carbonyl agents (e.g., chloroformates or acid chlorides) under inert atmospheres. Key steps include:

  • Using trifluoroacetic acid (TFA) and triethylsilane (Et3_3SiH) in dichloromethane (CH2_2Cl2_2) at 0°C to facilitate coupling .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Critical parameters include reaction time, temperature, and stoichiometric ratios to avoid side reactions like over-oxidation or dimerization.

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions and carboxylate integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 384.0568 for a related phenothiazine derivative) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with α = 81.632°, β = 81.394°, γ = 66.649°) .

Advanced Research Questions

Q. Q3. How does the carboxylate group influence C-H bond activation in catalytic applications?

Carboxylates act as bifunctional ligands in transition-metal catalysis, facilitating C-H bond cleavage via concerted metalation-deprotonation (CMD) mechanisms. For phenothiazine-10-carboxylates:

  • The carboxylate oxygen coordinates with palladium or ruthenium catalysts, lowering the activation energy for C-H functionalization .
  • Experimental studies show improved regioselectivity in arylations when carboxylate-assisted pathways are employed .
    Key evidence includes DFT calculations illustrating the transition state of metal-carboxylate intermediates .

Q. Q4. What structural insights can crystallographic data provide about this compound derivatives?

X-ray diffraction reveals:

  • Triclinic Packing : For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, unit cell parameters (a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) indicate dense π-π stacking between aromatic rings .
  • Dihedral Angles : Substituents on the phenothiazine core influence planarity, affecting electronic properties (e.g., charge-transfer interactions in cocrystals) .

Q. Q5. How can researchers resolve contradictions in spectroscopic data for phenothiazine derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Prototropic shifts in the phenothiazine ring can alter peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Interference : Compare experimental data with computational predictions (e.g., Gaussian-optimized structures) to distinguish artifacts .

Q. Q6. What strategies optimize the biological activity of phenothiazine-10-carboxylates as enzyme inhibitors?

Structure-activity relationship (SAR) studies highlight:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the phenyl ring enhance histone deacetylase (HDAC) inhibition by 30–50% compared to alkyl derivatives .
  • Hydroxamic Acid Linkages : Derivatives like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide show improved cellular uptake and IC50_{50} values in leukemia models .

Q. Q7. How does solvent polarity impact the stability of this compound during storage?

  • Hydrolytic Degradation : The carboxylate ester is prone to hydrolysis in protic solvents (e.g., water, methanol). Stability tests under accelerated conditions (40°C, 75% humidity) show <5% degradation in anhydrous DMSO over 6 months .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the phenothiazine ring .

Q. Q8. What computational methods predict the reactivity of phenothiazine-10-carboxylates in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-2 and C-10 positions) .
  • Molecular Docking : Simulates binding affinities with catalytic metal centers (e.g., Pd0^0 or RuII^{II}) to optimize ligand design .

Q. Q9. What emerging applications exist for this compound in materials science?

Recent studies explore:

  • Organic Photovoltaics (OPVs) : As electron donors in bulk heterojunctions, achieving PCE values up to 8.2% due to extended conjugation from the carboxylate-phenyl moiety .
  • Cocrystals : With indene derivatives, enhancing charge transport in thin-film transistors .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database .
  • Safety Protocols : Handle phenothiazine derivatives under fume hoods due to potential neurotoxicity .

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